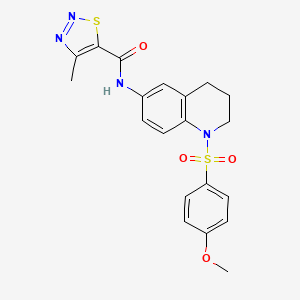

![molecular formula C16H13FN4O2S3 B2371669 N-(2-(2-(2-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)チオフェン-2-スルホンアミド CAS No. 1005302-59-9](/img/structure/B2371669.png)

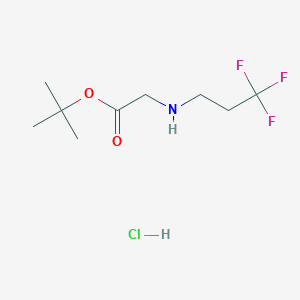

N-(2-(2-(2-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)チオフェン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H13FN4O2S3 and its molecular weight is 408.48. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

1,2,3-トリアゾールのユニークな構造的特徴には、高い化学的安定性と芳香族性が含まれており、これにより創薬において広く用いられています 。本化合物は、新規薬物の設計のための足場として役立つ可能性があります。研究者は、その置換基を修飾することで、薬理学的特性が向上した類似体を作成できます。 たとえば、抗痙攣薬、セファロスポリン系抗生物質、抗癌剤、β-ラクタム系抗生物質にはすべて、1,2,3-トリアゾールコアが組み込まれています .

有機合成

1,2,3-トリアゾールは、有機合成において重要な役割を果たします。その汎用性の高い反応性により、複雑な分子の構築が可能になります。 研究者は、ヒュイスゲン1,3-双極子環状付加や金属触媒1,3-双極子環状付加などのクリックケミストリーアプローチを用いて、多様な1,2,3-トリアゾール誘導体を合成できます 。化学者は、この化合物のユニークな構造を利用することで、新しい合成経路にアクセスできます。

蛍光イメージングと材料科学

この化合物の芳香族性は、蛍光イメージングアプリケーションに適しています。研究者は、これを細胞イメージング、バイオセンサー、または特定の生物学的プロセスの追跡のための蛍光色素またはプローブに組み込むことができます。さらに、その安定性とさまざまな材料との適合性は、オプトエレクトロニクスデバイスやセンサーを含む材料科学にも関連しています。

要約すると、N-(2-(2-(2-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)チオフェン-2-スルホンアミドは、創薬から材料科学まで、さまざまな分野で有望です。 そのユニークな構造と反応性により、科学的探求とイノベーションのためのエキサイティングな道が開かれます . 🌟

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the thiazole ring in the structure suggests that it may interact with target receptors through hydrogen bond accepting and donating characteristics . The fluorophenyl group and the thiophene-2-sulfonamide moiety could also contribute to the compound’s interactions with its targets .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected. These could potentially include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have been studied using similar methods.

Result of Action

Given the pharmacological activities associated with similar compounds , it is likely that the compound could have a range of effects at the molecular and cellular levels. These could potentially include inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cancer cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interactions with its targets and its overall stability .

特性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S3/c17-13-5-2-1-4-12(13)15-19-16-21(20-15)11(10-25-16)7-8-18-26(22,23)14-6-3-9-24-14/h1-6,9-10,18H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBQSTAVMJKKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

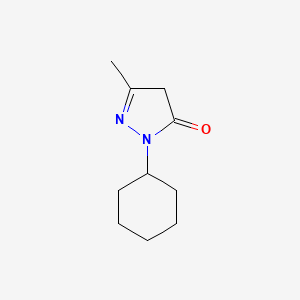

![17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one](/img/structure/B2371588.png)

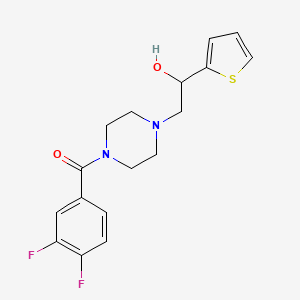

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)

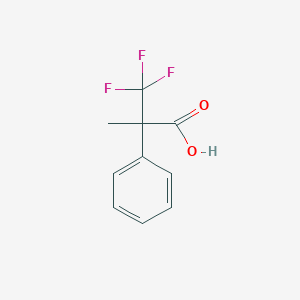

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)